1-(But-3-en-1-yl)pyrrolidine
Overview
Description
Synthesis Analysis
The synthesis of 1-(But-3-en-1-yl)pyrrolidine and related compounds often involves catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, providing access to different types of stereochemical patterns in enantioselective pyrrolidine synthesis. This method highlights the high versatility and stereodivergent procedures, yielding different stereoisomers from the same starting materials (Adrio & Carretero, 2019).
Molecular Structure Analysis
The molecular structure of compounds related to 1-(But-3-en-1-yl)pyrrolidine has been elucidated through techniques such as single crystal X-ray analysis and vibrational spectral studies. These studies provide detailed information on the geometric parameters, molecular electrostatic potential, frontier molecular orbitals, and the intrinsic electronic properties, aiding in the understanding of their reactivity and properties (Lan Jin et al., 2023).
Chemical Reactions and Properties
The chemical reactivity of 1-(But-3-en-1-yl)pyrrolidine derivatives involves various synthetic routes including nucleophilic substitution reactions, the Suzuki reaction, and 1,3-dipolar cycloaddition reactions. These reactions enable the synthesis of a wide range of pyrrolidine derivatives showcasing diverse chemical properties and potential applications in creating complex polyheterocyclic molecules (A. Gazizov et al., 2020).
Physical Properties Analysis
Physical properties such as solubility, fluorescence, and luminescence of pyrrolidine derivatives can be significantly altered through the introduction of functional groups or structural modification. Studies have shown that polymers containing pyrrolidine units exhibit strong fluorescence and high quantum yield, indicating the influence of the pyrrolidine structure on the material's optical properties (Kai A. I. Zhang & Tieke, 2008).
Chemical Properties Analysis
The chemical properties of 1-(But-3-en-1-yl)pyrrolidine derivatives are characterized by their reactivity towards various organic reactions, such as cycloadditions, nucleophilic substitutions, and condensation reactions. These reactions are pivotal in the synthesis of diverse compounds with potential biological activity and material applications. The study of these reactions sheds light on the versatility of pyrrolidine derivatives as synthetic intermediates (Gayyur et al., 2022).
Scientific Research Applications
Pyrrolidine Derivatives Synthesis
Pyrrolidines, including derivatives like 1-(But-3-en-1-yl)pyrrolidine, are significant in heterocyclic organic chemistry due to their biological effects and diverse applications in medicine and industry, such as dyes or agrochemicals. For instance, pyrrolidines can be synthesized through polar [3+2] cycloaddition involving N-methyl azomethine ylide, showcasing their potential in chemical reactions under mild conditions (Żmigrodzka et al., 2022).
Photoisomerization in Cobalt Complexes
The but-3-en-1-yl group, as part of cobalt complexes, exhibits intriguing photoisomerization properties. This process, where the group isomerizes to the but-2-en-1-yl group under specific conditions, reflects the potential of such compounds in photochemical applications. The study of different complexes with varied ligands like pyrrolidine helps understand the relationship between reaction rates and crystal structures (Yamada & Ohashi, 1998).
Asymmetric Catalysis
The use of 1-(But-3-en-1-yl)pyrrolidine derivatives in asymmetric catalysis has been explored. For example, nickel and palladium complexes with pyrrolidine ligands have shown promise in enantioselective synthesis, such as in the cross-coupling reactions of allylic substrates. This highlights their role in producing enantiomerically pure compounds, crucial in pharmaceutical synthesis (Nagel & Nedden, 1998).
Catalytic Asymmetric Synthesis
Pyrrolidine rings, closely related to 1-(But-3-en-1-yl)pyrrolidine, are key structural motifs in synthetic and medicinal chemistry. Their application in catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides for enantioselective pyrrolidine synthesis is a significant area of research. This method allows access to various stereochemical patterns, crucial for drug development and organic synthesis (Adrio & Carretero, 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-but-3-enylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-3-6-9-7-4-5-8-9/h2H,1,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUQITQNYKZCHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60290703 | |
Record name | 1-(but-3-en-1-yl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60290703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(But-3-en-1-yl)pyrrolidine | |
CAS RN |
7255-63-2 | |
Record name | NSC70445 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70445 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(but-3-en-1-yl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60290703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-BUTENYL)PYRROLIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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